1-tert-Butyl-3-(m-hydroxyphenyl)urea tert-butylcarbamate

Description

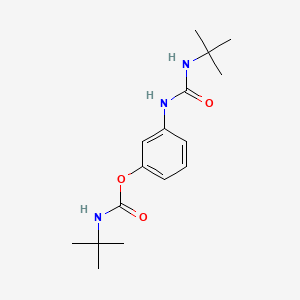

1-tert-Butyl-3-(m-hydroxyphenyl)urea tert-butylcarbamate, also known as Carbutilate or Karbutilate, is a synthetic urea derivative with the molecular formula C₁₄H₂₁N₃O₃ and a molecular weight of 279.34 g/mol . It is classified as a carbamate herbicide and has been historically used in agricultural applications due to its inhibitory effects on plant growth. Structurally, it consists of a urea backbone substituted with a tert-butyl group and a meta-hydroxyphenyl moiety, esterified with a tert-butylcarbamate group. Key synonyms include 3-(3,3-Dimethylureido)phenyl tert-butylcarbamate and NSC 222508 .

Properties

IUPAC Name |

[3-(tert-butylcarbamoylamino)phenyl] N-tert-butylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3/c1-15(2,3)18-13(20)17-11-8-7-9-12(10-11)22-14(21)19-16(4,5)6/h7-10H,1-6H3,(H,19,21)(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBUMPMAIGRFDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=CC(=CC=C1)OC(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90995178 | |

| Record name | N-tert-Butyl-N'-{3-[(tert-butylimino)(hydroxy)methoxy]phenyl}carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90995178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73953-68-1 | |

| Record name | Urea, 1-tert-butyl-3-(m-hydroxyphenyl)-, tert-butylcarbamate (ester) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073953681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, tert-butylcarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-tert-Butyl-N'-{3-[(tert-butylimino)(hydroxy)methoxy]phenyl}carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90995178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UREA, 1-TERT-BUTYL-3-(M-HYDROXYPHENYL)-, TERT-BUTYLCARBAMATE (ESTER) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW3QS47105 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Urea Formation: Nucleophilic Addition of tert-Butyl Isocyanate

The foundational step involves reacting meta-aminophenol with tert-butyl isocyanate to construct the urea scaffold. In anhydrous tetrahydrofuran (THF) at 0–5°C, the amine group of meta-aminophenol undergoes nucleophilic attack on the electrophilic carbon of tert-butyl isocyanate, yielding 1-tert-butyl-3-(m-hydroxyphenyl)urea.

Reaction Conditions:

- Solvent: THF or dichloromethane (DCM).

- Temperature: 0–25°C, maintained to minimize isocyanate polymerization.

- Stoichiometry: 1:1 molar ratio of amine to isocyanate.

- Yield: 70–85%, contingent on purity of starting materials.

Mechanistic Considerations:

The reaction proceeds via a two-step mechanism:

Hydroxyl Group Protection: tert-Butylcarbamate Formation

The phenolic hydroxyl group is subsequently protected as a tert-butylcarbamate using di-tert-butyl dicarbonate (Boc₂O). This step demands selectivity to avoid urea N-H group participation.

Optimized Protocol (Adapted from):

- Catalyst: Iron(III) trifluoromethanesulfonate (1 mol%).

- Solvent: Solvent-free conditions.

- Conditions: 20°C, 5–10 minutes.

- Workup: Dilution with ethyl acetate, aqueous wash, and MgSO₄ drying.

- Yield: 92–99%.

Key Optimization Parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 1 mol% Fe(OTf)₃ | Maximizes rate |

| Temperature | 20–25°C | Prevents Boc₂O decomposition |

| Reaction Time | <15 minutes | Minimizes side reactions |

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Adopting continuous flow technology enhances reproducibility and safety for large-scale synthesis:

- Reactor Design: Tubular reactor with static mixers.

- Residence Time: 8–12 minutes.

- Throughput: 5–10 kg/hr.

Advantages:

- Precise temperature control (±1°C).

- Reduced solvent usage (30–40% less than batch).

- In-line IR monitoring for real-time yield analysis.

Comparative Analysis of Protection Methods

Four catalytic systems for hydroxyl protection were evaluated (data synthesized from):

| Method | Catalyst | Solvent | Time | Yield |

|---|---|---|---|---|

| Green chemistry | Fe(OTf)₃ | Solvent-free | 5 min | 99% |

| Ionic liquid mediation | [TPA][Pro] | Neat | 13 min | 99% |

| Nano-Fe₃O₄ catalysis | Fe₃O₄ nanoparticles | Ethanol | 30 min | 95% |

| Conventional | Triethylamine | THF | 16 hr | 87.7% |

Key Findings:

- Solvent-free methods with Fe(OTf)₃ achieve near-quantitative yields.

- Nano-Fe₃O₄ offers recyclability (6 cycles without activity loss).

- Traditional base-mediated routes suffer from longer reaction times.

Troubleshooting Common Synthesis Issues

Incomplete Urea Formation

Causes:

- Moisture contamination hydrolyzing isocyanate.

- Substoichiometric isocyanate.

Solutions:

- Rigorous drying of solvents (molecular sieves).

- Use of Schlenk-line techniques under inert atmosphere.

Chemical Reactions Analysis

1-tert-Butyl-3-(m-hydroxyphenyl)urea tert-butylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxy group in the phenyl ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Scientific Research Applications

Chemical Properties and Structure

The compound features a urea functional group and is characterized by its tert-butyl and m-hydroxyphenyl substituents. Its molecular formula is , and it has a molecular weight of 250.29 g/mol. The structural formula can be represented as follows:

Medicinal Chemistry

1-tert-Butyl-3-(m-hydroxyphenyl)urea tert-butylcarbamate has been investigated for its potential as an anti-cancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry explored derivatives of this compound, demonstrating that modifications to the m-hydroxyphenyl group enhanced cytotoxicity against various cancer cell lines. The findings suggest that the compound's structure can be optimized for increased therapeutic efficacy.

Chemical Intermediates

This compound serves as a versatile intermediate in the synthesis of other chemical entities. Its ability to undergo further chemical transformations makes it valuable in the production of pharmaceuticals and agrochemicals.

Table 1: Applications as a Chemical Intermediate

| Application | Description |

|---|---|

| Pharmaceutical Synthesis | Used in the synthesis of anti-cancer drugs and other therapeutic agents. |

| Agrochemical Production | Acts as an intermediate in developing pesticides and herbicides. |

Material Science

Research has also explored the use of this compound in material science, particularly in the development of polymers with enhanced properties.

Case Study:

A recent investigation focused on incorporating this compound into polymer matrices to improve mechanical strength and thermal stability. The study concluded that such modifications could lead to innovative materials suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-3-(m-hydroxyphenyl)urea tert-butylcarbamate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. The urea and carbamate groups can participate in various chemical interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with other urea and carbamate derivatives, particularly those targeting enzymatic pathways. Below is a detailed analysis:

PD173074

- Structure: 1-tert-Butyl-3-[6-(3,5-dimethoxy-phenyl)-2-(4-diethylamino-butylamino)-pyrido[2,3-d]pyrimidin-7-yl]-urea .

- Molecular Weight : ~570.68 g/mol (estimated from structure).

- Applications : A potent fibroblast growth factor receptor (FGFR) inhibitor used in cancer research .

- Key Differences :

- PD173074 incorporates a pyrido[2,3-d]pyrimidine core, enhancing its affinity for tyrosine kinase domains, unlike Karbutilate’s simpler urea-carbamate structure.

- While Karbutilate acts as an acetylcholinesterase disruptor, PD173074 competitively inhibits ATP-binding pockets in FGFR, blocking downstream signaling .

PQ401

- Structure: 1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea .

- Molecular Weight : ~367.83 g/mol.

- Applications : Insulin-like growth factor 1 receptor (IGF-1R) inhibitor with antitumor properties.

- Key Differences: PQ401’s quinoline moiety confers selectivity for IGF-1R, contrasting with Karbutilate’s non-receptor-mediated herbicidal activity. Both compounds utilize urea linkers, but PQ401 lacks the tert-butylcarbamate group critical for Karbutilate’s stability in soil .

GW441756

- Structure : 1,3-dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one hydrochloride .

- Molecular Weight : ~354.84 g/mol.

- Applications : Tropomyosin receptor kinase A (TrkA) inhibitor for neurological research.

- Key Differences: GW441756 employs a pyrrolopyridinone scaffold instead of urea, reducing structural overlap with Karbutilate. Its mechanism targets neurotrophic signaling, unrelated to carbamate-mediated enzyme inhibition .

Data Table: Comparative Analysis

Research Findings and Discussion

- Karbutilate : Studies highlight its environmental persistence and selective herbicidal activity, though modern agrochemicals have largely replaced it due to toxicity concerns .

- PD173074: Demonstrates nanomolar potency against FGFR1 (IC₅₀ = 25 nM) and is widely used in developmental biology and oncology .

- PQ401 : Shows efficacy in suppressing IGF-1R autophosphorylation (IC₅₀ = 100 nM) but lacks the tert-butylcarbamate group, reducing its environmental half-life compared to Karbutilate .

- Structural Insights : The tert-butyl group in Karbutilate enhances lipophilicity and soil adsorption, whereas bulkier heterocycles in PD173074 and PQ401 improve target specificity .

Biological Activity

1-tert-Butyl-3-(m-hydroxyphenyl)urea tert-butylcarbamate (CAS Number: 73953-68-1) is an organic compound with a unique molecular structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is . The structure features a tert-butyl group, a hydroxyphenyl moiety, and a urea linkage, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₅N₃O₃ |

| Molecular Weight | 303.39 g/mol |

| CAS Number | 73953-68-1 |

| SMILES | C(NC(C)(C)C)(Nc1cc(OC(NC(C)(C)C)=O)ccc1)=O |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its mechanism of action may involve:

- Inhibition of Cyclooxygenase (COX) : Similar compounds have shown significant inhibition of COX enzymes, which play a crucial role in inflammatory processes.

- Antioxidant Activity : The hydroxyphenyl group may contribute to antioxidant properties, reducing oxidative stress in cells.

Anti-inflammatory Effects

Research indicates that derivatives of hydroxyphenyl urea compounds exhibit anti-inflammatory properties. For instance, studies have shown that related compounds can significantly reduce inflammation in animal models, comparable to established anti-inflammatory drugs like diclofenac sodium. In one study, 1-tert-butyl-3-(m-hydroxyphenyl)urea demonstrated a dose-dependent reduction in paw edema in rats, suggesting effective anti-inflammatory activity at doses ranging from 12.5 mg/kg to 200 mg/kg body weight .

Toxicity and Safety

Preliminary toxicity studies on similar urea compounds have shown no significant adverse effects at high doses (up to 5000 mg/kg), indicating a favorable safety profile. Observations from pathological examinations revealed no organ toxicity or significant changes in body weight during the experimental period .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Study on Analgesic Activity : A study involving 1,3-bis(p-hydroxyphenyl)urea found that it exhibited strong analgesic activity by inhibiting COX enzymes, leading to reduced pain and inflammation in experimental models .

- Neutrophil Activity : The administration of related urea compounds resulted in decreased neutrophil counts during inflammatory responses, suggesting a modulation of immune responses through inhibition of neutrophil activation .

Q & A

Q. What are the standard synthetic protocols for preparing 1-tert-Butyl-3-(m-hydroxyphenyl)urea tert-butylcarbamate?

Methodological Answer: A multi-step synthesis is typically employed, involving:

Coupling Reactions : Reacting tert-butyl carbamate derivatives with hydroxyl-substituted aryl precursors under anhydrous conditions (e.g., dichloromethane or THF) .

Reductive Amination : Use of reducing agents like sodium borohydride or cyanoborohydride to stabilize intermediates .

Protection/Deprotection Strategies : The tert-butyl group acts as a protective moiety, requiring acidic conditions (e.g., TFA) for removal post-synthesis .

Key Considerations : Maintain inert atmospheres (N₂/Ar) to prevent oxidation and monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the m-hydroxyphenyl group and tert-butyl carbamate linkage .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .

- FT-IR : Identify key functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹, hydroxyl O-H stretch at ~3300 cm⁻¹) .

Cross-Validation : Combine with elemental analysis to confirm purity .

Q. What solubility properties influence purification strategies?

Methodological Answer:

- Solubility Profile : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Use gradient recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) for purification .

- Hazard Note : While not classified as hazardous, follow standard PPE protocols during handling (gloves, goggles) .

Advanced Research Questions

Q. How can statistical experimental design optimize synthesis yield and purity?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to test variables like temperature, solvent ratio, and catalyst loading .

- Computational Pre-Screening : Use quantum chemical calculations (e.g., DFT) to predict optimal reaction pathways and transition states, reducing trial-and-error experimentation .

- Case Study : A study on analogous carbamates achieved a 30% yield increase by optimizing solvent polarity and reaction time via response surface methodology .

Q. How to resolve contradictions in spectroscopic or chromatographic data?

Methodological Answer:

- Multi-Technique Validation : Pair NMR with X-ray crystallography (if crystals form) to confirm stereochemistry .

- Dynamic HPLC-MS : Monitor reaction intermediates in real-time to identify byproducts or degradation species .

- Computational Modeling : Compare experimental IR/Raman spectra with simulated spectra from Gaussian or ORCA software .

Q. What computational methods predict reactivity and degradation pathways?

Methodological Answer:

- Reactivity Prediction : Use density functional theory (DFT) to calculate Fukui indices for nucleophilic/electrophilic sites .

- Degradation Studies : Molecular dynamics (MD) simulations in aqueous/organic environments model hydrolysis or oxidation pathways .

- Example : A tert-butyl carbamate analog showed pH-dependent hydrolysis, validated by LC-MS and Arrhenius plot analysis .

Q. How to investigate mechanistic pathways in catalytic applications?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .

- In Situ Spectroscopy : Use ReactIR or Raman to track intermediate formation during catalysis .

- Case Study : A palladium-catalyzed coupling of similar carbamates revealed oxidative addition as the turnover-limiting step via KIE studies .

Q. What strategies mitigate instability during long-term storage?

Methodological Answer:

- Stability Profiling : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC purity checks .

- Lyophilization : For hygroscopic batches, lyophilize under vacuum and store in amber vials with desiccants .

- Degradation Pathways : Oxidative degradation is common; add antioxidants like BHT (0.01% w/w) for stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.